1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone
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Overview
Description
1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone is an organic compound with a unique structure that includes a dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dibenzofuran derivatives with acylating agents in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ol
- 8-Methoxy-1,2,3,4-tetrahydrodibenzo[b,d]furan
Uniqueness
1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Properties
CAS No. |
35618-92-9 |
---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(6,7,8,9-tetrahydrodibenzofuran-1-yl)ethanone |
InChI |
InChI=1S/C14H14O2/c1-9(15)10-6-4-8-13-14(10)11-5-2-3-7-12(11)16-13/h4,6,8H,2-3,5,7H2,1H3 |
InChI Key |
IMSNGRCPRMSHEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C3=C(CCCC3)OC2=CC=C1 |
Origin of Product |
United States |
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